tert-butyl 2-(piperidin-3-yl)acetate hydrochloride
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Overview
Description
tert-Butyl 2-(piperidin-3-yl)acetate hydrochloride is a chemical compound with the molecular formula C11H21NO2·HCl and a molecular weight of 235.75 g/mol . It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of tert-butyl 2-(piperidin-3-yl)acetate hydrochloride typically involves the esterification of piperidine derivatives. One common synthetic route includes the reaction of piperidine with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting tert-butyl 2-(piperidin-3-yl)acetate is then treated with hydrochloric acid to obtain the hydrochloride salt .
Chemical Reactions Analysis
tert-Butyl 2-(piperidin-3-yl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Scientific Research Applications
tert-Butyl 2-(piperidin-3-yl)acetate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of piperidine derivatives’ biological activities, such as their potential as enzyme inhibitors or receptor modulators.
Medicine: Research on this compound includes its potential therapeutic applications, such as in the development of drugs for neurological disorders.
Mechanism of Action
The mechanism of action of tert-butyl 2-(piperidin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural substrates or ligands, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition or activation of specific enzymes or receptors, resulting in various pharmacological effects .
Comparison with Similar Compounds
tert-Butyl 2-(piperidin-3-yl)acetate hydrochloride can be compared with other piperidine derivatives, such as:
tert-Butyl 3-oxopiperidine-1-carboxylate: This compound has a similar structure but contains a ketone group instead of an ester group.
tert-Butyl 4-(piperidin-1-yl)butanoate: This derivative has a longer carbon chain and different substitution pattern on the piperidine ring.
The uniqueness of this compound lies in its specific ester group and hydrochloride salt form, which can influence its solubility, stability, and reactivity in various chemical and biological contexts .
Properties
CAS No. |
1394040-19-7 |
---|---|
Molecular Formula |
C11H22ClNO2 |
Molecular Weight |
235.8 |
Purity |
95 |
Origin of Product |
United States |
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